Comparative In Vitro Potency: Utrophin Modulator 1 vs. Ezutromid and OX01914 in H2K-mdx Reporter Assays
Utrophin modulator 1 (UM1) exhibits an EC50 of 0.11 μM for upregulating utrophin expression in a H2K-mdx utrnA-luc reporter gene assay. This is an 8.3-fold higher potency than the first-in-class utrophin modulator ezutromid (SMT C1100), which has a reported EC50 of 0.91 μM in the same assay [1]. Furthermore, UM1 is 186-fold more potent than OX01914, another member of the same chemical series, which has an EC50 of 20.5 μM .
| Evidence Dimension | In vitro potency for utrophin upregulation (EC50) |
|---|---|
| Target Compound Data | 0.11 μM |
| Comparator Or Baseline | Ezutromid: 0.91 μM; OX01914: 20.5 μM |
| Quantified Difference | 8.3-fold more potent than ezutromid; 186-fold more potent than OX01914 |
| Conditions | H2K-mdx utrnA-luc reporter gene assay |
Why This Matters
Higher in vitro potency suggests that lower concentrations of Utrophin modulator 1 may be required to achieve effective utrophin upregulation in cellular models, which is a critical consideration for experimental design and for minimizing potential off-target effects in research applications.
- [1] MedChemExpress. (n.d.). Ezutromid (SMT C1100). Product Datasheet. Retrieved April 22, 2026. View Source
